molecular formula C15H16N2O4S2 B2496955 2-(3-Tosylpropanamido)thiophene-3-carboxamide CAS No. 848582-90-1

2-(3-Tosylpropanamido)thiophene-3-carboxamide

Cat. No.: B2496955
CAS No.: 848582-90-1
M. Wt: 352.42
InChI Key: YRHUWQGXMGZCHK-UHFFFAOYSA-N
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Description

2-(3-Tosylpropanamido)thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Chemical Reactions Analysis

2-(3-Tosylpropanamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-Tosylpropanamido)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Tosylpropanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, some thiophene derivatives have been shown to inhibit mitochondrial complex I, leading to the inhibition of cancer cell growth . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

2-(3-Tosylpropanamido)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:

What sets this compound apart is its unique structure, which allows for specific interactions and applications that may not be possible with other thiophene derivatives.

Properties

IUPAC Name

2-[3-(4-methylphenyl)sulfonylpropanoylamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-10-2-4-11(5-3-10)23(20,21)9-7-13(18)17-15-12(14(16)19)6-8-22-15/h2-6,8H,7,9H2,1H3,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHUWQGXMGZCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269448
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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